(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine
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Overview
Description
(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is a complex organic compound that integrates multiple functional groups, including benzothiazole, naphthol, and sulfonyl amine
Mechanism of Action
Target of Action
The primary targets of benzothiazole-based compounds are often associated with their potent biological activities. For instance, some benzothiazole derivatives have shown significant anti-tubercular activity, with the target being DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The mode of action of benzothiazole-based compounds involves their interaction with these targets, leading to inhibition or modulation of the target’s function. For instance, in the case of anti-tubercular activity, the compound binds to the active site of the DprE1 enzyme, inhibiting its function and thus affecting the synthesis of the mycobacterial cell wall .
Biochemical Pathways
The affected biochemical pathways often relate to the function of the target. In the case of DprE1, the inhibition of this enzyme disrupts the arabinogalactan biosynthesis pathway, leading to the inability of the bacteria to properly form its cell wall. This disruption can lead to the death of the bacteria, thus exhibiting the compound’s anti-tubercular activity .
Result of Action
The result of the compound’s action is often a consequence of its interaction with its target and the subsequent effects on the relevant biochemical pathways. For instance, the inhibition of the DprE1 enzyme leads to the disruption of the arabinogalactan biosynthesis pathway, resulting in the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine typically involves multi-step reactions:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Naphthol Derivative Preparation: The naphthol component is often synthesized through the hydroxylation of naphthalene derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Sulfonylation Reaction: The sulfonyl group is introduced by reacting the naphthol derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the naphthol moiety can undergo oxidation to form quinones under the influence of oxidizing agents like chromium trioxide (CrO3) or manganese dioxide (MnO2).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), manganese dioxide (MnO2)
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Bases: Pyridine, sodium hydroxide (NaOH)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
Quinones: Formed from the oxidation of the hydroxyl group.
Amines: Resulting from the reduction of nitro groups.
Substituted Aromatics: Products of nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential applications as a fluorescent probe due to its benzothiazole moiety, which is known for its fluorescence properties. It can be used in imaging studies to track biological processes at the cellular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent. The benzothiazole and sulfonyl groups are known to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of dyes and pigments due to its stable and vibrant color properties. It is also explored for use in electronic materials, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-chlorophenyl)sulfonyl]amine
- (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-bromophenyl)sulfonyl]amine
- (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-methylphenyl)sulfonyl]amine
Uniqueness
Compared to its analogs, (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a more potent candidate for drug development.
Biological Activity
The compound (3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. Benzothiazole derivatives have been widely studied due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole moiety and subsequent functionalization to incorporate the sulfonamide and hydroxynaphthyl groups. Characterization methods such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study synthesized a series of benzothiazole compounds that demonstrated significant inhibition of cancer cell proliferation in various lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cells. The lead compound from this series exhibited IC50 values indicating potent cytotoxicity at low concentrations (1-4 µM) and was shown to induce apoptosis and cell cycle arrest .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
B7 | A431 | 1 | Inhibition of AKT/ERK pathways |
B7 | A549 | 2 | Induction of apoptosis |
B7 | H1299 | 4 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer effects, compounds similar to This compound have also shown promise in reducing inflammatory cytokines such as IL-6 and TNF-α. This dual action positions these compounds as potential candidates for treating conditions where inflammation is a contributing factor to tumor progression .
Mechanistic Insights
The mechanisms by which these compounds exert their biological effects involve modulation of key signaling pathways. The inhibition of the AKT and ERK pathways is particularly noteworthy, as these pathways are crucial for cell survival and proliferation in cancer cells. Western blot analyses have confirmed that benzothiazole derivatives can effectively downregulate these pathways, leading to decreased cell viability and increased apoptosis .
Case Studies
A notable case study involved the evaluation of several benzothiazole derivatives against various cancer cell lines. The findings indicated that modifications to the benzothiazole structure significantly influenced biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O3S3/c24-14-9-11-15(12-10-14)32(28,29)26-19-13-21(22(27)17-6-2-1-5-16(17)19)31-23-25-18-7-3-4-8-20(18)30-23/h1-13,26-27H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCYPBNLEBQUOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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